![molecular formula C14H20N2O3 B12049613 4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-({[2-(morfolin-4-il)etil]amino}metil)benzoico es un compuesto orgánico que presenta un núcleo de ácido benzoico con un grupo morfolina unido a través de un enlace etilamino.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 4-({[2-(morfolin-4-il)etil]amino}metil)benzoico típicamente involucra la reacción del ácido 4-(aminometil)benzoico con 2-(morfolin-4-il)etilamina. La reacción se lleva a cabo en condiciones básicas, a menudo utilizando un disolvente como etanol o metanol. La mezcla se calienta a reflujo durante varias horas para asegurar la reacción completa .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-({[2-(morfolin-4-il)etil]amino}metil)benzoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: La posición bencílica es reactiva y puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Diversos derivados de ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como un inhibidor enzimático.
Medicina: Explorado por sus actividades antiinflamatorias y antitumorales.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de la inhibición de enzimas y vías específicas involucradas en el desarrollo y progresión de la enfermedad. Por ejemplo, se ha demostrado que inhibe la actividad de las desacetilasas de histonas, que desempeñan un papel fundamental en la regulación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(aminometil)benzoico: Comparte el núcleo de ácido benzoico pero carece del grupo morfolina.
2-{[2-(morfolin-4-il)etil]amino}piridina-3-carbonitrilo: Contiene un grupo morfolina similar, pero tiene un anillo de piridina en lugar de un núcleo de ácido benzoico.
Singularidad
El ácido 4-({[2-(morfolin-4-il)etil]amino}metil)benzoico es único debido a su combinación específica de un núcleo de ácido benzoico con un grupo morfolina, lo que le confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-[(2-morpholin-4-ylethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H20N2O3/c17-14(18)13-3-1-12(2-4-13)11-15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2,(H,17,18) |
Clave InChI |
UIZOJGGEVZCPOP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


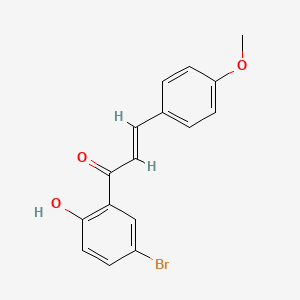


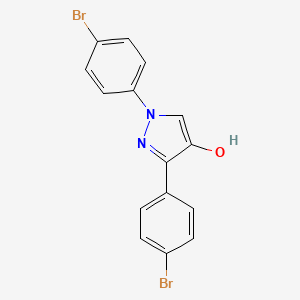


![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
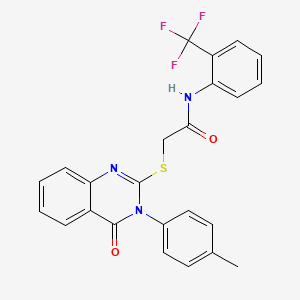
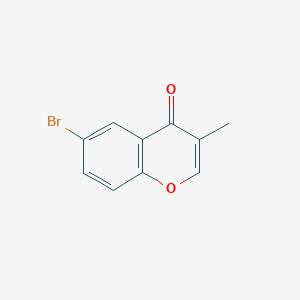
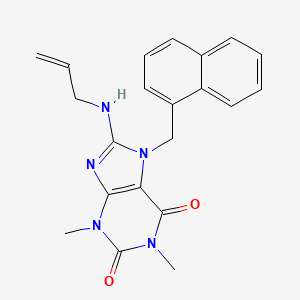
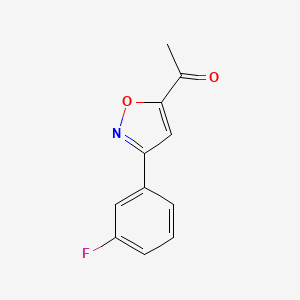

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
